4-Methylpiperidin-2-one chemical structure and properties
4-Methylpiperidin-2-one chemical structure and properties
An In-Depth Technical Guide to 4-Methylpiperidin-2-one: Structure, Properties, Synthesis, and Applications
Introduction
4-Methylpiperidin-2-one is a substituted heterocyclic organic compound featuring a piperidine ring, which is a foundational scaffold in medicinal chemistry.[1] The piperidine ring system is a ubiquitous structural motif found in a wide array of pharmaceuticals and natural products due to its favorable physicochemical properties and its capacity to interact with diverse biological targets.[2] As a derivative, 4-Methylpiperidin-2-one serves as a valuable building block for the synthesis of more complex molecules, particularly in the development of central nervous system agents and analgesics.[3] Its structure allows for functionalization at multiple sites, making it a versatile intermediate for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.[3] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, analysis, and applications of 4-Methylpiperidin-2-one for researchers and drug development professionals.
Chemical Structure and Physicochemical Properties
The structural foundation of 4-Methylpiperidin-2-one is a six-membered ring containing one nitrogen atom (a lactam). A methyl group is substituted at the 4-position, and a carbonyl group is present at the 2-position.
Caption: General Synthetic Workflow for 4-Methylpiperidin-2-one
Experimental Protocol: Reductive Cyclization
This protocol describes a representative synthesis of 4-Methylpiperidin-2-one from its azide precursor. The causality behind this choice is the high efficiency and selectivity of catalytic hydrogenation for reducing azides to amines, which then readily undergo intramolecular cyclization to form the stable six-membered lactam ring.
Materials:
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Ethyl 5-azido-3-methylpentanoate
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Palladium on Carbon (10% Pd/C)
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Ethanol (anhydrous)
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Hydrogen gas (H₂)
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Diatomaceous earth (e.g., Celite®)
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Rotary evaporator
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Hydrogenation apparatus
Procedure:
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Reaction Setup: In a suitable hydrogenation vessel, dissolve ethyl 5-azido-3-methylpentanoate (1 equivalent) in anhydrous ethanol.
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Catalyst Addition: Carefully add 10% Palladium on Carbon (typically 5-10 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).
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Hydrogenation: Seal the vessel and connect it to a hydrogen source. Purge the system with hydrogen gas to remove air. Pressurize the vessel to the desired pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature.
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Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-12 hours.
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Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
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Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the pad with a small amount of ethanol to ensure complete recovery of the product.
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Solvent Evaporation: Concentrate the filtrate using a rotary evaporator. The heat from the evaporator is often sufficient to drive the final lactamization of the intermediate amino ester.
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Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 4-Methylpiperidin-2-one.
Analytical Characterization
To ensure the identity and purity of synthesized 4-Methylpiperidin-2-one, a combination of spectroscopic and chromatographic techniques is essential.
Caption: Analytical Workflow for Compound Characterization
Spectroscopic Data Interpretation
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. Based on the structure of the related 4-methylpiperidine, one would anticipate signals for the methyl group protons (a doublet), the methine proton at C4, and complex multiplets for the methylene protons on the piperidine ring. [4]The NH proton would appear as a broad singlet.
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¹³C NMR Spectroscopy: The carbon NMR spectrum should display six unique signals: one for the carbonyl carbon (C2, ~170-180 ppm), four for the aliphatic carbons of the ring, and one for the methyl carbon (~20 ppm).
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Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about functional groups. Key expected absorptions include a strong C=O stretch for the lactam carbonyl group (around 1650 cm⁻¹) and an N-H stretch (around 3200 cm⁻¹).
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 113. [5]
Applications in Research and Drug Development
The piperidine scaffold is a cornerstone in modern drug discovery. [1]4-Methylpiperidin-2-one, as a functionalized piperidine, is a key intermediate in synthesizing a range of biologically active compounds.
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Pharmaceutical Intermediates: It serves as a starting material for creating more complex molecules for therapeutic applications. The piperidine core is present in drugs for a wide variety of conditions. [1]* Building Block for CNS Agents: The piperidine moiety is prevalent in drugs that target the central nervous system. Its conformationally restricted, yet flexible, nature allows it to effectively interact with receptors and enzymes in the brain.
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Analgesics Development: The structure is related to key intermediates used in the synthesis of potent analgesics, including fentanyl analogues. [6]* Scaffold for Chemical Libraries: The N-H and C=O groups, along with the alkyl backbone, provide multiple points for chemical modification, making it an ideal scaffold for generating diverse chemical libraries for high-throughput screening.
Safety and Handling
Proper handling of 4-Methylpiperidin-2-one is essential in a laboratory setting. The following information is derived from typical safety data sheets for related chemicals.
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General Handling: Use in a well-ventilated area or under a chemical fume hood. [7][8]Avoid contact with skin, eyes, and clothing. [8]Avoid breathing dust. [9]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [9]* Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. [7]Store at room temperature, sealed from moisture. [3][10]* Incompatible Materials: Avoid strong oxidizing agents and strong acids. [7]* Fire and Explosion: Use spark-proof tools and take precautionary measures against static discharges, especially when handling in large quantities or with flammable solvents. [7][8]
Conclusion
4-Methylpiperidin-2-one is a compound of significant interest to synthetic and medicinal chemists. Its straightforward structure, combined with multiple reactive sites, makes it a highly versatile building block for the synthesis of novel compounds with potential therapeutic value. A thorough understanding of its properties, synthesis, and handling is crucial for its effective application in research and development, particularly in the ongoing quest for new and improved pharmaceuticals.
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